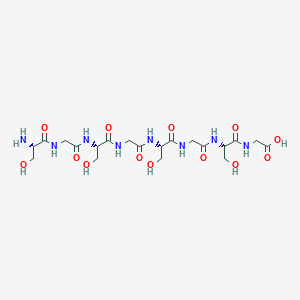
carbonothioic O,S-acid;2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonothioic O,S-acid;2-methylaniline: is a compound that combines the properties of carbonothioic O,S-acid and 2-methylaniline. Carbonothioic O,S-acid is a type of carbonothioic acid, which is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonothioic O,S-acid;2-methylaniline typically involves the reaction of carbonothioic O,S-acid with 2-methylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonothioic O,S-acid;2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The aromatic ring of 2-methylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitro, sulfo, and halo derivatives of 2-methylaniline
Applications De Recherche Scientifique
Carbonothioic O,S-acid;2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbonothioic O,S-acid;2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its aromatic amine group can participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonothioic O,O-acid: A tautomer of carbonothioic O,S-acid with similar chemical properties.
2-methylaniline (o-toluidine): An aromatic amine with similar reactivity and applications.
Uniqueness
Carbonothioic O,S-acid;2-methylaniline is unique due to its combination of carbonothioic O,S-acid and 2-methylaniline, which imparts distinct chemical and physical properties. This combination allows for a broader range of chemical reactions and applications compared to its individual components .
Propriétés
Numéro CAS |
821783-52-2 |
|---|---|
Formule moléculaire |
C8H11NO2S |
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
carbonothioic O,S-acid;2-methylaniline |
InChI |
InChI=1S/C7H9N.CH2O2S/c1-6-4-2-3-5-7(6)8;2-1(3)4/h2-5H,8H2,1H3;4H,(H,2,3) |
Clé InChI |
JSHLTXZFTBWSIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N.C(=O)(O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide](/img/structure/B12538823.png)


![3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol](/img/structure/B12538842.png)
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)



![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)
